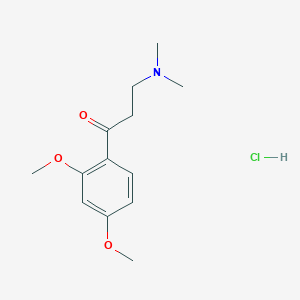
1-(2,4-Dimethoxyphenyl)-3-(dimethylamino)propan-1-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DMMDA , is a chemical compound with the following structural formula:
C13H19NO3⋅HCl
It features a dimethoxyphenyl group, a dimethylamino group, and a propanone moiety. DMMDA is a white crystalline powder and is soluble in water. Its properties make it interesting for various applications in research and industry .
Méthodes De Préparation
Synthetic Routes: Several synthetic routes exist for DMMDA. One common method involves the condensation of 2,4-dimethoxybenzaldehyde with dimethylamine followed by reduction. The reaction proceeds as follows:
Condensation: 2,4-dimethoxybenzaldehyde reacts with dimethylamine to form the imine intermediate.
Reduction: The imine intermediate is reduced to DMMDA using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production: Industrial production methods typically involve large-scale synthesis using optimized conditions. These methods ensure high yields and purity. specific industrial processes for DMMDA are proprietary and not widely disclosed.
Analyse Des Réactions Chimiques
DMMDA can undergo various chemical reactions:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: DMMDA can undergo nucleophilic substitution reactions at the dimethylamino group.
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides).
Applications De Recherche Scientifique
DMMDA finds applications in:
Medicine: It has potential as an analgesic or anesthetic due to its central nervous system effects.
Chemistry: Researchers use it as a building block for more complex molecules.
Industry: DMMDA derivatives may have applications in the pharmaceutical and agrochemical industries.
Mécanisme D'action
The exact mechanism of DMMDA’s effects remains an active area of research. It likely interacts with neurotransmitter receptors or modulates ion channels in the nervous system.
Comparaison Avec Des Composés Similaires
DMMDA’s uniqueness lies in its combination of the dimethoxyphenyl and dimethylamino groups. Similar compounds include 2-[(2,4-dimethoxyphenyl)amino]-1-(pyrrolidin-1-yl)propan-1-one , which shares some structural features but differs in substituents .
Propriétés
Formule moléculaire |
C13H20ClNO3 |
|---|---|
Poids moléculaire |
273.75 g/mol |
Nom IUPAC |
1-(2,4-dimethoxyphenyl)-3-(dimethylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C13H19NO3.ClH/c1-14(2)8-7-12(15)11-6-5-10(16-3)9-13(11)17-4;/h5-6,9H,7-8H2,1-4H3;1H |
Clé InChI |
FHKSVIZENSLKCW-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCC(=O)C1=C(C=C(C=C1)OC)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,6-Dimethylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide](/img/structure/B12005955.png)
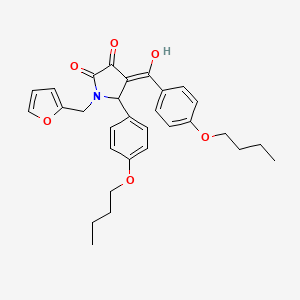
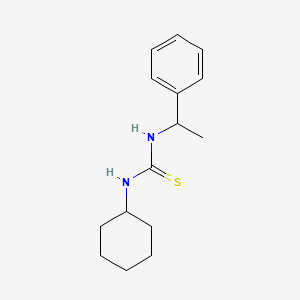
![Ethyl {[(2-phenylcyclopropyl)carbonyl]amino}acetate](/img/structure/B12005967.png)

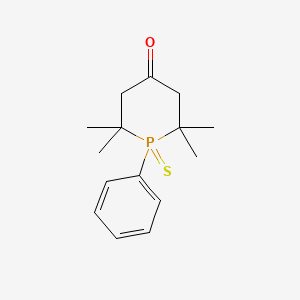
![5-(2,4-Dichlorophenyl)-4-{[(E)-(2-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12005975.png)
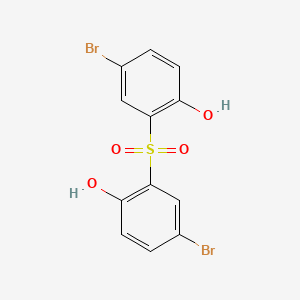
![2-{[4-(4-Ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B12005993.png)
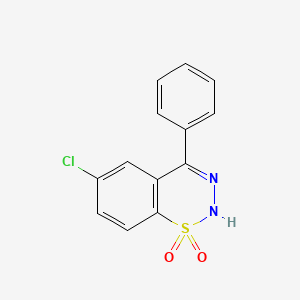

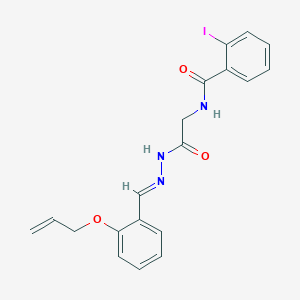
![N,N'-bis(4-ethoxyphenyl)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}propanediamide](/img/structure/B12006024.png)
![(3S)-3,6-Bis{[(benzyloxy)carbonyl]amino}hexanoic acid](/img/structure/B12006030.png)
